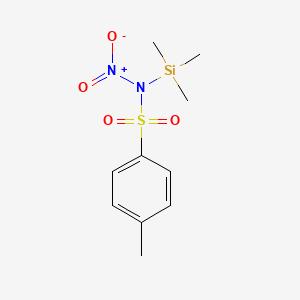
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a methyl group, a nitro group, and a trimethylsilyl group, along with a sulfonamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with N-nitro-N-(trimethylsilyl)amine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the nitro and trimethylsilyl groups, making it less versatile in certain chemical reactions.
N-nitro-N-(trimethylsilyl)amine: Does not contain the benzene ring or sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the combination of functional groups it possesses. The presence of the nitro, trimethylsilyl, and sulfonamide groups allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
62959-08-4 |
|---|---|
Formule moléculaire |
C10H16N2O4SSi |
Poids moléculaire |
288.40 g/mol |
Nom IUPAC |
4-methyl-N-nitro-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4SSi/c1-9-5-7-10(8-6-9)17(15,16)12(11(13)14)18(2,3)4/h5-8H,1-4H3 |
Clé InChI |
OTJIXUXNCAXPKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N([N+](=O)[O-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


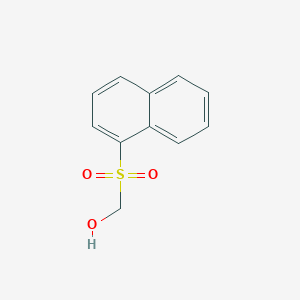
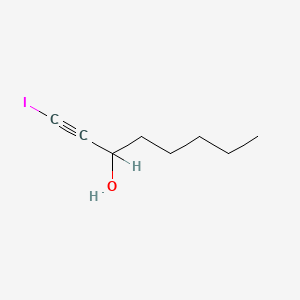
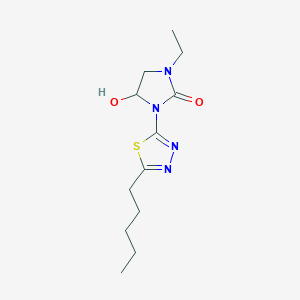
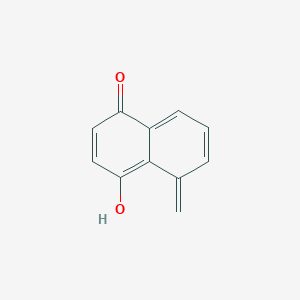

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
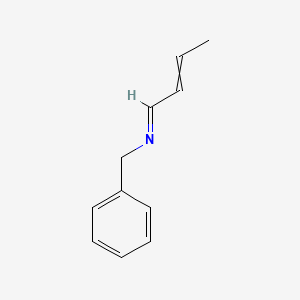
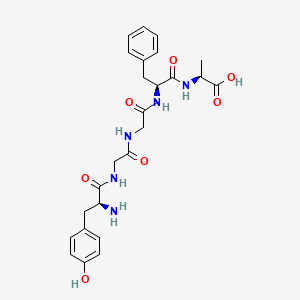
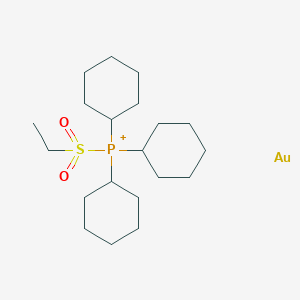
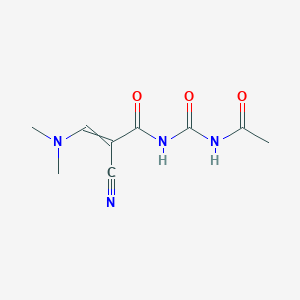
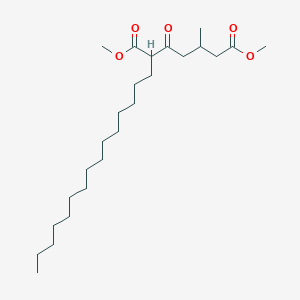
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
